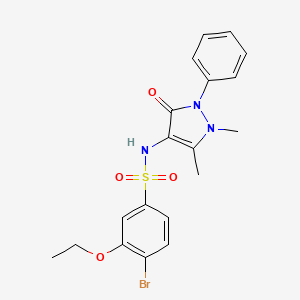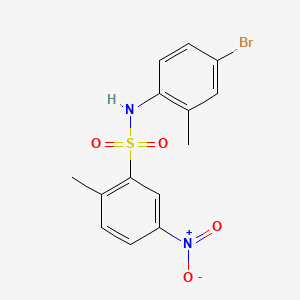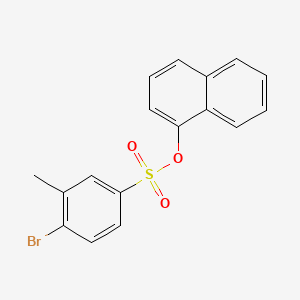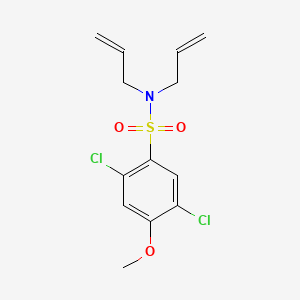
4-bromo-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-ethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-ethoxybenzenesulfonamide is a chemical compound that has gained attention due to its potential applications in scientific research. It is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
4-bromo-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-ethoxybenzenesulfonamide has been used in various scientific research applications. One of its main applications is in the field of cancer research, where it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential as a novel anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, it has been studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-ethoxybenzenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. For example, it has been shown to inhibit the activity of the NF-κB signaling pathway, which plays a key role in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-bromo-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-ethoxybenzenesulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. It has also been shown to inhibit the production of pro-inflammatory cytokines in immune cells. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-bromo-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-ethoxybenzenesulfonamide in lab experiments is its potential as a novel therapeutic agent for various diseases. It has also been shown to have low toxicity in animal models. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-bromo-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-ethoxybenzenesulfonamide. One direction is to further investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to study its potential as a neuroprotective agent for neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Métodos De Síntesis
The synthesis of 4-bromo-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-ethoxybenzenesulfonamide has been achieved using various methods. One of the most common methods involves the reaction of 4-bromo-3-ethoxybenzenesulfonyl chloride with 1,5-dimethyl-3-oxo-2-phenyl-2-pyrazolin-4-carboxamide in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Propiedades
IUPAC Name |
4-bromo-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O4S/c1-4-27-17-12-15(10-11-16(17)20)28(25,26)21-18-13(2)22(3)23(19(18)24)14-8-6-5-7-9-14/h5-12,21H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUHDVCSFPHFNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]-N-(1-phenylethyl)benzamide](/img/structure/B7453872.png)
![2-[[4-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-naphthalen-1-ylethyl)acetamide](/img/structure/B7453873.png)
![N-[1-(1,3-benzothiazol-2-yl)ethyl]-N,2,3-trimethyl-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B7453878.png)
![3-[[1-(1,3-Benzothiazol-2-yl)ethyl-methylamino]methyl]-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7453885.png)
![1-[3-(2-Thiophen-2-ylpyrrolidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B7453889.png)
![5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride](/img/structure/B7453898.png)
![N-[[4-[(3-chloro-2-methylphenyl)carbamoyl]phenyl]methyl]thiophene-2-carboxamide](/img/structure/B7453901.png)




![N-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-3-oxopropyl]furan-2-carboxamide](/img/structure/B7453933.png)

